![molecular formula C20H17N3O B3516826 4-(3,4-Dimethylphenyl)-3-(furan-2-yl)-5-phenyl-1,2,4-triazole](/img/structure/B3516826.png)
4-(3,4-Dimethylphenyl)-3-(furan-2-yl)-5-phenyl-1,2,4-triazole
Overview
Description
4-(3,4-Dimethylphenyl)-3-(furan-2-yl)-5-phenyl-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with phenyl, furan, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-3-(furan-2-yl)-5-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-3-(furan-2-yl)-5-phenyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-3-(furan-2-yl)-5-phenyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-3-(furan-2-yl)-5-phenyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and π-π interactions with target molecules, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-3-(furan-2-yl)-5-(3,4-dimethylphenyl)-1,2,4-triazole
- 3-(Furan-2-yl)-4-(phenyl)-5-(3,4-dimethylphenyl)-1,2,4-triazole
Uniqueness
4-(3,4-Dimethylphenyl)-3-(furan-2-yl)-5-phenyl-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-3-(furan-2-yl)-5-phenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-10-11-17(13-15(14)2)23-19(16-7-4-3-5-8-16)21-22-20(23)18-9-6-12-24-18/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBFNDNFGGHFJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=C2C3=CC=CO3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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